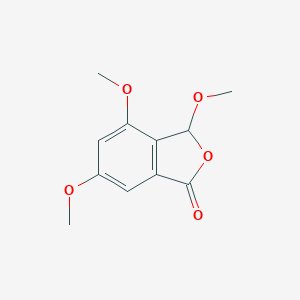

3,4,6-Trimethoxy-1(3H)-isobenzofuranone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,6-Trimethoxy-1(3H)-isobenzofuranone, also referred to as 3,4,6-trimethoxyphthalide , is a chemical compound with the empirical formula C11H12O5 . It has a molecular weight of 224.21 .

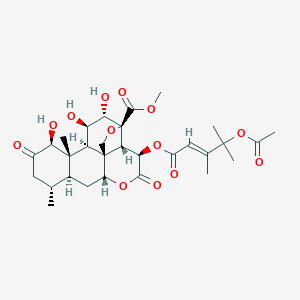

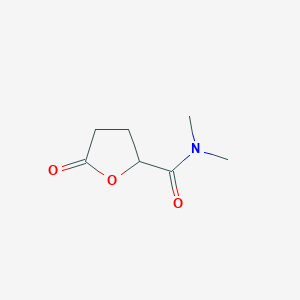

Molecular Structure Analysis

The molecular structure of 3,4,6-Trimethoxy-1(3H)-isobenzofuranone consists of an isobenzofuranone core with three methoxy groups attached at the 3rd, 4th, and 6th positions . The InChI string representation of its structure is1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)11(15-3)16-10(7)12/h4-5,11H,1-3H3 . Physical And Chemical Properties Analysis

3,4,6-Trimethoxy-1(3H)-isobenzofuranone is a solid compound with a melting point of 149-152 °C (lit.) . Its density is predicted to be 1.28±0.1 g/cm3 .Applications De Recherche Scientifique

Antifungal Agents

The structure of 3,4,6-Trimethoxy-1(3H)-isobenzofuranone is similar to that of certain xanthones, which have been studied for their antifungal properties . For example, 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one has shown potent fungistatic and fungicidal activity against dermatophytes clinical strains . Therefore, 3,4,6-Trimethoxy-1(3H)-isobenzofuranone could potentially be used in the development of new antifungal agents.

Antibacterial Agents

In addition to its potential as an antifungal agent, 3,4,6-Trimethoxy-1(3H)-isobenzofuranone could also be explored for its antibacterial properties. For instance, 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one has shown promising antibacterial activity against E. faecalis and S. aureus . This suggests that 3,4,6-Trimethoxy-1(3H)-isobenzofuranone might also have antibacterial properties.

Synthesis of Diverse Compounds

3,4,6-Trimethoxy-1(3H)-isobenzofuranone can be used as a starting material for the synthesis of a collection of structurally diverse compounds . This makes it a valuable compound in the field of organic synthesis.

Mécanisme D'action

Mode of Action

It is known that xanthone derivatives, which share a similar structure with this compound, have been shown to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This suggests that 3,4,6-Trimethoxy-1(3H)-isobenzofuranone may interact with its targets in a similar manner.

Biochemical Pathways

The Nrf2 pathway plays a crucial role in cellular response to oxidative stress and inflammation .

Result of Action

Based on the activity of similar xanthone derivatives, it may have potential anti-inflammatory and antioxidant effects .

Propriétés

IUPAC Name |

3,4,6-trimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)11(15-3)16-10(7)12/h4-5,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLFUCEKYADLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2OC)OC)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384739 |

Source

|

| Record name | 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189454-29-3 |

Source

|

| Record name | 3,4,6-Trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)